Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a fused azetidine (3-membered nitrogen ring) and cyclopropane (3-membered carbon ring) system. The molecule is substituted at the 6-position with both a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group, which confer unique physicochemical properties. Its molecular formula is C₁₁H₁₆F₃NO₃ (based on structural inference from analogs in and ), with a molecular weight of 267.25 g/mol. The tert-butyl carbamate (Boc) group at the 2-position enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery .
The compound’s spirocyclic architecture provides conformational rigidity, which is advantageous for targeting biomolecules with high specificity.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-9(2,3)19-8(17)16-6-10(7-16)4-11(18,5-10)12(13,14)15/h18H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDQMAXFXVWMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the necessary functional groups for subsequent reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents and solvents, as well as the optimization of reaction parameters such as temperature and pressure, are critical to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The medicinal applications of this compound are still being explored. Its incorporation into drug candidates could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Spiro Ring Size and Conformation: The [3.3]heptane system (e.g., target compound) offers greater rigidity compared to [3.4]octane analogs, which may enhance binding specificity in enzyme pockets .
Substituent Effects: Trifluoromethyl (-CF₃): The target compound’s CF₃ group significantly increases lipophilicity (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) and metabolic resistance, as seen in fluorine-containing drugs like Celecoxib . Hydroxyl (-OH) vs. Keto (O): The 6-OH group in the target compound facilitates hydrogen bonding, whereas the 6-keto derivative () is more reactive in nucleophilic additions .
Synthetic Utility :
- The 6-oxo derivative () is a versatile intermediate for introducing diverse substituents via Grignard reactions or reductions, as demonstrated in the synthesis of tert-butyl 6-(3,3-dimethylcycloprop-1-en-1-yl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (98% yield, ).
- In contrast, the trifluoromethyl-hydroxy variant requires specialized fluorination techniques, such as Ruppert-Prakash reagents, which can complicate scalability .
Biological Relevance :
- Diazaspiro analogs (e.g., 2,6-diazaspiro[3.3]heptane in ) are prioritized in kinase inhibitor development due to their ability to mimic peptide conformations .
- The target compound’s combination of CF₃ and OH groups is under investigation for antiviral and anti-inflammatory applications, leveraging the CF₃ group’s ability to enhance binding to hydrophobic pockets .
Biological Activity
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1251923-04-2) is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H18F3NO3
- Molecular Weight : 281.27 g/mol
- CAS Number : 1251923-04-2
- PubChem CID : 50986413
Synthesis
The synthesis of this compound has been documented in various studies. Efficient synthetic routes allow for the production of this compound, making it accessible for further biological evaluations .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, certain azaspiro compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar effects. Further studies are needed to quantify this activity specifically for this compound.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxicity of related compounds have shown low cytotoxic profiles while exhibiting potent anticancer activities. For example, compounds with trifluoromethyl groups often enhance biological activity due to their electron-withdrawing nature, which can lead to increased binding affinity to biological targets . The potential for this compound as an anticancer agent warrants further exploration.
Case Studies
-
Study on Tricyclic Compounds :
A study focused on tricyclic compounds similar to tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane demonstrated their ability to suppress nitric oxide synthase induction and induce cytoprotective enzymes such as heme oxygenase-1. These findings suggest a potential mechanism through which azaspiro compounds may exert protective effects in cellular models . -
Antiparasitic Activity :
Compounds structurally related to azaspiro derivatives have shown effectiveness against Leishmania donovani and Trypanosoma cruzi, with IC50 values indicating potent activity at low concentrations. This suggests that further investigation into the antiparasitic potential of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane could be fruitful, particularly in the context of drug-resistant strains .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Formula | C12H18F3NO3 |
| Molecular Weight | 281.27 g/mol |
| Antimicrobial Activity | Potential activity against various bacterial strains |
| Cytotoxicity | Low cytotoxicity observed in related compounds |
| Anticancer Potential | Promising results in preliminary studies |
| Antiparasitic Activity | Effective against Leishmania and Trypanosoma species |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Two scalable routes are documented:
- Route 1 : Cyclopropane ring formation via hydroxide-facilitated alkylation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with 1,1,3-tribromo-2,2-dimethylcyclopropane. This method achieves 98% yield after purification by gradient chromatography (15–100% Et₂O/pentane) .
- Route 2 : A protecting group-free approach involving alkylation of fluoro-nitroaniline derivatives with bis(bromomethyl)oxetane, optimized to 87% yield at 100 g scale with >99% purity .
- Data :
| Route | Scale (g) | Yield (%) | Purity (%) | Key Reagent |
|---|---|---|---|---|
| 1 | 1.53 (starting material) | 98 | >95 | 1,1,3-Tribromo-2,2-dimethylcyclopropane |
| 2 | 100 | 87 | >99 | 3,3-Bis(bromomethyl)oxetane |
Q. How is the spirocyclic structure of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodology : X-ray crystallography using SHELX software (SHELXL for refinement) is the gold standard for structural confirmation . Complementary techniques include:
- NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) .
- LC/MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 302.10 for intermediates) and fragmentation patterns validate purity .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Methodology : Stability tests under varying temperatures (2–8°C vs. room temperature) and humidity show degradation via hydrolysis of the tert-butyl ester. Recommended storage: dark, dry, 2–8°C .
Advanced Research Questions
Q. How does the hydroxyl group at C6 influence regioselectivity in subsequent derivatization reactions?
- Methodology : The hydroxyl group acts as a directing moiety. For example:
- Acylation : Selective reaction with HATU/TEA in DMF targets the hydroxyl group, enabling amide bond formation without affecting the spirocyclic core .
- Oxidation : Controlled oxidation with Dess-Martin periodinane converts the hydroxyl to a ketone, critical for further ring expansions .
Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?
- Methodology :
- Protecting group-free synthesis : Avoids bulky groups that exacerbate steric effects, as demonstrated in the synthesis of 6-(2-fluoro-4-nitrophenyl) derivatives .
- Microwave-assisted synthesis : Reduces reaction time and improves yields in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .
Q. How do computational models predict the compound’s conformational flexibility and binding affinity in drug discovery?
- Methodology :
- Density Functional Theory (DFT) : Predicts low-energy conformers of the spirocyclic system, highlighting restricted rotation at the azaspiro junction .
- Molecular docking : Used to evaluate interactions with targets like retinol-binding protein 4 (RBP4), showing enhanced binding due to trifluoromethyl hydrophobicity .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports 87% yield for a related spiro compound at 100 g scale, while achieves 98% yield at smaller scales. Resolution lies in optimized purification (chromatography vs. distillation) and reagent quality .
- Stereochemical Outcomes : Asymmetric synthesis routes (e.g., using tert-butylsulfinyl groups) show enantiomeric excess >90%, but racemization occurs under acidic conditions. Mitigation: Use of Amberlite™ IRN-78 resin for gentle deprotection .
Key Research Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
